molecular formula C8H9ClN4O B2696375 4-(5-Chloropyrimidin-2-yl)piperazin-2-one CAS No. 2034552-90-2

4-(5-Chloropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2696375
CAS No.: 2034552-90-2
M. Wt: 212.64
InChI Key: LTOWDHRRVIVGJM-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) and Piperazinone Scaffolds in Medicinal Chemistry

The pyrimidine and piperazinone rings are considered "privileged scaffolds" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds. Their structural and electronic properties make them ideal frameworks for interacting with various biological targets.

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore central to numerous biological processes. scielo.brgoogle.com Its derivatives have a long and storied history in medicine, forming the basis for a wide array of therapeutic agents. The versatility of the pyrimidine scaffold has led to its incorporation into drugs with diverse activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govgoogle.com The ability to easily modify the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. researchgate.net

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. mdpi.commdpi.com Its derivatives were initially recognized for their anthelmintic properties. google.com Over the decades, the piperazine scaffold has been integrated into a vast number of drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. nih.gov The presence of the two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of a drug molecule, such as its solubility and bioavailability. mdpi.commdpi.com Piperazinone, a derivative of piperazine featuring a ketone group, offers a more rigid structure that can be advantageous for specific receptor interactions. The development of orally active peptidomimetics has sometimes utilized piperazine-2,5-dione-based cyclopeptides.

The historical success of both pyrimidine and piperazinone derivatives in producing effective therapeutic agents underscores their importance as building blocks in the design of new drugs.

ScaffoldHistorical Therapeutic AreasKey Structural Features
Pyrimidine Anticancer, Antiviral, Antibacterial, Anti-inflammatoryAromatic, Nitrogen-containing heterocycle
Piperazinone Anthelmintic, Antipsychotic, AntihistamineSaturated, Nitrogen-containing heterocycle with a ketone group

The combination of a chloropyrimidine and a piperazinone moiety into a single molecule is a deliberate strategy to create a hybrid compound with potentially enhanced or novel biological activities. The 5-chloro-substituted pyrimidine ring is a common feature in medicinal chemistry, where the chlorine atom can act as a key interaction point with a biological target or serve as a reactive handle for further chemical modifications. The piperazinone scaffold provides a three-dimensional structure that can orient the chloropyrimidine moiety for optimal binding to a target protein. Furthermore, the nitrogen atoms of the piperazinone ring can participate in hydrogen bonding, which is crucial for drug-receptor interactions. This molecular hybridization aims to harness the favorable properties of both fragments to improve efficacy, selectivity, and pharmacokinetic profiles.

Identification of the Chemical Compound 4-(5-Chloropyrimidin-2-yl)piperazin-2-one within Current Chemical Space

The appearance of this compound in the scientific domain is primarily documented in patent literature and chemical databases, signaling its novelty and potential as a valuable research tool or therapeutic candidate.

While specific, in-depth research articles focusing exclusively on this compound are not abundant, its structural motifs are present in compounds described in various patents. For instance, patent US11479552B2 discloses substituted piperidine (B6355638) compounds, some of which contain a 5-chloropyrimidin-2-yl moiety, for potential therapeutic use. Similarly, other patents describe piperidine and piperazine derivatives with chloropyrimidine groups for applications in treating viral infections and cancer. mdpi.com The presence of the closely related 4-(5-chloropyrimidin-2-yl)piperidin-1-yl moiety in the investigational drug nerandomilast (BI 1015550) further highlights the interest in this chemical space. researchgate.net The listing of this compound in chemical databases indicates its synthesis and availability for research purposes.

The structural features of this compound suggest its potential relevance in therapeutic areas where pyrimidine and piperazinone derivatives have historically shown efficacy. These areas include, but are not limited to, oncology, neurodegenerative diseases, and infectious diseases.

In oncology, many kinase inhibitors incorporate pyrimidine-based scaffolds. The uncontrolled proliferation of cancer cells is often driven by aberrant kinase activity, and there is a continuous need for new inhibitors with improved selectivity and the ability to overcome drug resistance.

In the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, compounds targeting specific receptors in the central nervous system are of high interest. Piperazine-containing molecules have been investigated for their ability to modulate neurotransmitter systems. There remains a significant unmet need for disease-modifying therapies for these debilitating conditions.

The rise of drug-resistant strains of bacteria and viruses necessitates the development of novel anti-infective agents. Pyrimidine derivatives have been a cornerstone of antiviral therapy, and new compounds that can circumvent resistance mechanisms are urgently required.

Aims and Scope of Academic Research on this compound

Academic research focused on a novel compound like this compound would typically encompass several key objectives. A primary aim would be the development and optimization of a synthetic route to produce the compound efficiently and in high purity. Following successful synthesis, a thorough investigation of its physicochemical properties would be undertaken.

A significant portion of academic research would be dedicated to exploring its biological activity. This would involve screening the compound against a panel of biological targets, such as kinases, receptors, or enzymes, that are relevant to the hypothetical therapeutic areas mentioned above. Structure-activity relationship (SAR) studies would also be a crucial aspect, where analogues of the compound are synthesized and tested to understand how chemical modifications influence its biological activity. The ultimate goal of such academic endeavors is to elucidate the compound's mechanism of action and to establish a solid foundation for any potential future drug development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWDHRRVIVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Synthetic Methodologies for 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

Strategic Disconnections and Precursor Identification

A primary retrosynthetic disconnection of the target molecule is the C-N bond between the piperazin-2-one (B30754) nitrogen and the pyrimidine (B1678525) ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection strategy logically separates the synthesis into the preparation of two key intermediates: the piperazin-2-one core and the 5-chloropyrimidine (B107214) moiety.

Figure 1: Retrosynthetic Disconnection of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one

The piperazin-2-one ring is a crucial building block. A common and effective method for its synthesis involves the cyclization of an N-(2-aminoethyl)glycine derivative. A practical laboratory-scale synthesis can be envisioned starting from chloroethylamine and ethyl chloroacetate (B1199739). The reaction proceeds through an initial alkylation followed by cyclization.

A plausible synthetic sequence commences with the reaction of chloroethylamine hydrochloride with ethyl chloroacetate in the presence of a base to afford an intermediate which, upon treatment with a suitable base such as ammonium (B1175870) acetate (B1210297), undergoes cyclization to yield piperazin-2-one. This method offers the advantage of utilizing readily available and cost-effective starting materials.

The synthesis of 2,5-dichloropyrimidine (B52856) can be achieved from 5-chlorouracil (B11105). The chlorination of 5-chlorouracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) can yield the desired 2,4,5-trichloropyrimidine. Subsequent selective reduction of the C4-chloro group would be necessary to arrive at 2,5-dichloropyrimidine. However, a more direct route involving the reaction of a suitable precursor with a chlorinating agent is often preferred to control regioselectivity. The reactivity of the chloro groups on the pyrimidine ring is crucial for the subsequent coupling step. In dichloropyrimidines, the chlorine atom at the C2 or C4/C6 position is generally more susceptible to nucleophilic attack than a chlorine at the C5 position.

The key step in the synthesis of this compound is the coupling of the piperazin-2-one and 5-chloropyrimidine fragments. The most logical approach is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of the piperazin-2-one acts as the nucleophile, displacing a leaving group, typically a halogen, from the pyrimidine ring.

For the coupling with 2,5-dichloropyrimidine, the regioselectivity of the substitution is a critical consideration. The chlorine atom at the C2 position of the pyrimidine ring is activated by the two ring nitrogens and is thus more electrophilic and susceptible to nucleophilic attack compared to the chlorine at the C5 position. Therefore, the reaction between piperazin-2-one and 2,5-dichloropyrimidine is expected to proceed with high regioselectivity to afford the desired product.

Development of Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthesis pathway can be devised. This pathway involves the independent synthesis of the two key precursors followed by their strategic coupling.

A practical and efficient multi-step synthesis is outlined below:

Scheme 1: Proposed Multi-Step Synthesis of this compound

Step 1: Synthesis of Piperazin-2-one

Step 2: Synthesis of 2,5-Dichloropyrimidine

Multi-Step Synthesis Pathways

Purification Techniques for Intermediate and Final Compound (research-focused)

The purification of intermediates and the final product, this compound, is critical for obtaining material of high purity suitable for research applications. A multi-step purification protocol is typically employed, combining chromatographic and non-chromatographic methods.

Reaction Monitoring: Before purification, the progress of the synthesis is meticulously monitored using Thin-Layer Chromatography (TLC). This technique allows for the rapid qualitative assessment of the reaction mixture, helping to determine the point of completion and identify the presence of starting materials, the desired product, and any byproducts.

Initial Work-up: Following the completion of the reaction, a standard aqueous work-up is performed. This involves quenching the reaction mixture, often with water or a saturated ammonium chloride solution, followed by extraction with an appropriate organic solvent like ethyl acetate or dichloromethane (B109758). The organic layers are combined, washed with brine to remove residual water and inorganic salts, and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

Chromatographic Purification: The primary method for purifying the crude product is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

Mobile Phase (Eluent): A solvent system is chosen based on TLC analysis to achieve optimal separation. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar baseline impurities.

Interactive Data Table: Column Chromatography Parameters

ParameterSelection/ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds, providing good resolution.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds across a range of polarities.
Detection UV light (254 nm) / StainingPyrimidine ring is UV active. Stains like potassium permanganate (B83412) can visualize non-UV active spots.
Fraction Collection Manual or AutomatedFractions are collected and analyzed by TLC to pool those containing the pure product.

Recrystallization: For the final purification step, or if the product crystallizes easily from the crude mixture, recrystallization is an effective technique for obtaining a highly pure, crystalline solid. The choice of solvent is crucial; the ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. Slow cooling promotes the formation of well-defined crystals, excluding impurities from the crystal lattice.

Alternative Synthetic Approaches and Comparison

Another alternative could be the use of palladium-catalyzed cross-coupling reactions. While typically used for C-C bond formation, methods for C-N coupling (Buchwald-Hartwig amination) are well-established. This might be considered if the SNAr reaction proves to be low-yielding or if regioselectivity becomes an issue with more complex substrates. For 2,5-dichloropyrimidine, SNAr is generally efficient and regioselective at the more electron-deficient C2 position, making it the preferred method for its simplicity and cost-effectiveness. guidechem.com

Interactive Data Table: Comparison of Synthetic Approaches

ApproachKey ReactionAdvantagesDisadvantages
Primary Nucleophilic Aromatic Substitution (SNAr)High convergence, fewer steps, cost-effective.Can require elevated temperatures.
Alternative 1 Ring Construction on PyrimidineMay offer different substitution patterns.Less convergent, more steps, potentially lower overall yield.
Alternative 2 Pd-catalyzed Cross-CouplingMild reaction conditions, broad substrate scope.Requires expensive catalyst and ligands, more complex work-up.
Solid-Phase Synthesis Considerations

Solid-phase synthesis offers a powerful platform for the preparation of compound libraries for research purposes. A plausible solid-phase approach to this compound would involve immobilizing one of the reactants on a polymer resin. nih.gov

A potential strategy would be to anchor a protected piperazin-2-one derivative to a suitable resin, such as a Rink amide or Wang resin. The synthesis would proceed as follows:

Resin Loading: An appropriately functionalized and protected piperazin-2-one precursor is coupled to the solid support.

Deprotection: The protecting group on the piperazinone nitrogen is removed.

SNAr Reaction: The resin-bound piperazin-2-one is reacted with an excess of 2,5-dichloropyrimidine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in a suitable solvent like dimethylformamide (DMF). The use of excess reagents drives the reaction to completion.

Washing: The resin is thoroughly washed to remove all excess reagents and byproducts.

Cleavage: The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which simultaneously removes any acid-labile protecting groups.

Purification: The cleaved product is then purified, typically using preparative High-Performance Liquid Chromatography (HPLC).

This approach allows for the rapid synthesis and purification of the target compound and can be adapted for parallel synthesis to create a library of analogues by varying the pyrimidine component. mdpi.com

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. The focus is on minimizing waste, using safer solvents, and improving energy efficiency. mdpi.com

For the key SNAr step, traditional syntheses often employ polar aprotic solvents like DMF or DMSO, which have toxicity concerns. acsgcipr.org Greener alternatives are actively being researched:

Solvent Substitution: Replacing hazardous solvents with more benign alternatives is a primary goal. Polyethylene glycol (PEG) has been shown to be an effective medium for SNAr reactions on nitrogen-containing heterocycles. nih.gov Another approach is the use of water, often with additives like surfactants or polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction between sparingly soluble organic reactants. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This not only saves energy but can also improve yields and reduce the formation of side products by minimizing the time the product is exposed to high temperatures.

Atom Economy: The proposed SNAr reaction is inherently atom-economical, as the main byproduct is hydrochloric acid, which is neutralized by a base. Using a catalytic amount of a non-nucleophilic base, if feasible, could further improve the process.

Interactive Data Table: Green Chemistry Considerations

PrincipleConventional MethodGreener AlternativeBenefit
Safer Solvents DMF, DMSO, NMPWater with HPMC, PEG-400, 2-MeTHFReduced toxicity and environmental impact. acsgcipr.orgnih.govnih.gov
Energy Efficiency Conventional heating (reflux)Microwave irradiationDrastically reduced reaction times, lower energy consumption.
Waste Prevention Stoichiometric baseCatalytic base (if applicable)Reduced salt waste.
Catalysis Base-mediatedTransition-metal-free (SNAr)Avoids heavy metal contamination and catalyst cost. nih.gov

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a milligram laboratory scale to a larger multi-gram or kilogram scale for extensive research presents several challenges that must be addressed. contractpharma.com

Thermal Management: SNAr reactions can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can lead to a rapid temperature increase, potentially causing solvent to boil, increasing pressure, and accelerating side reactions. A jacketed reactor with controlled heating and cooling is essential for maintaining the optimal reaction temperature.

Reagent Addition and Mixing: The rate of addition of reagents becomes critical. Slow, controlled addition of one reactant to the other may be necessary to manage the reaction exotherm. Efficient mixing is also crucial to ensure homogeneity and prevent localized "hot spots," which can lead to byproduct formation.

Purification: Purifying large quantities of material via column chromatography can be cumbersome and solvent-intensive. Developing a robust crystallization or recrystallization procedure is highly desirable for large-scale purification as it is often more economical and scalable.

Process Safety: A thorough safety review is necessary before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and the final product, as well as potential hazards associated with the reagents and solvents used.

Developing a robust and scalable process requires careful optimization of reaction parameters, including concentration, temperature, and reaction time, to ensure consistent yield and purity while maintaining a safe operating procedure. pharmtech.com

Molecular Interactions and Biological Target Engagement Studies of 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

In Vitro Receptor/Enzyme Binding and Functional Assays (pre-clinical focus)

There is no available information from in vitro screening assays to indicate which biological targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, or ion channels, the compound 4-(5-Chloropyrimidin-2-yl)piperazin-2-one has been evaluated against.

No published research data exists detailing the binding affinities (Ki), inhibitory concentrations (IC50), or effective concentrations (EC50) of this compound for any specific biological target.

Table 1: Binding Affinity and Potency of this compound Against Various Targets

Target Assay Type Metric Value
Data Not Available Data Not Available Data Not Available Data Not Available

Information regarding the selectivity profile of this compound is not available. Studies to determine its binding affinity for unintended biological targets, which are crucial for assessing potential side effects, have not been reported in the accessible literature.

Cellular Pathway Modulation and Phenotypic Assays

There are no published studies investigating the effects of this compound on any cellular signaling pathways. Consequently, it is unknown whether this compound modulates key pathways involved in cellular processes.

No data from cell-based functional assays, such as reporter gene assays or cellular proliferation studies, are available for this compound. Therefore, its functional effects at a cellular level remain uncharacterized.

Table 2: Summary of Cell-Based Assay Results for this compound

Assay Type Cell Line Endpoint Measured Result
Data Not Available Data Not Available Data Not Available Data Not Available

Assessment of Compound Permeability in Cellular Models (e.g., Caco-2, MDCK)

The assessment of a compound's permeability across cellular barriers is a fundamental step in drug discovery, providing insights into its potential for oral absorption and distribution. In vitro models using cell lines such as Caco-2 and Madin-Darby Canine Kidney (MDCK) are widely employed for this purpose. creative-bioarray.comacs.orgbienta.net

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier. slideshare.netcreative-bioarray.com This model is considered the gold standard for predicting human intestinal absorption. nih.gov The assay involves seeding Caco-2 cells on a semi-permeable membrane in a trans-well system, separating an apical (donor) and a basolateral (receiver) compartment. enamine.net The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). creative-bioarray.com

The compound of interest is added to the apical side, and its appearance in the basolateral compartment is monitored over time. The apparent permeability coefficient (Papp) is then calculated to quantify the rate of transport across the cell monolayer. enamine.net This assay can also be performed in the reverse direction (basolateral to apical) to determine the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). creative-bioarray.com

MDCK Permeability Assay

MDCK cells, originating from canine kidney epithelial cells, also form a polarized monolayer with tight junctions and are a valuable tool for permeability screening. creative-bioarray.comcreative-biolabs.com A key advantage of the MDCK cell line is its faster growth and differentiation compared to Caco-2 cells. bienta.net For studying the role of specific transporters, transfected MDCK cell lines, such as those overexpressing human P-gp (MDR1-MDCK), are particularly useful. creative-bioarray.comevotec.com The experimental setup is similar to the Caco-2 assay, allowing for the determination of Papp values and efflux ratios. bienta.net

While the general methodologies for assessing compound permeability are well-established, specific experimental data for this compound in Caco-2 or MDCK cellular models are not publicly available at this time. Such studies would be crucial to determine its potential for oral bioavailability and to understand the role of active transport mechanisms in its disposition.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular mechanism of action of a compound is paramount for its development as a therapeutic agent. This involves identifying its direct biological target(s) and characterizing the molecular interactions that lead to a pharmacological effect.

Ligand-Target Co-crystallography or Cryo-EM Studies

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of macromolecules at atomic resolution. When a compound is bound to its protein target, these methods can reveal the specific binding site and the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

In ligand-target co-crystallography , the purified target protein is crystallized in the presence of the compound of interest. nih.govdomainex.co.uk This allows for the direct visualization of the ligand in its binding pocket within the protein's crystal lattice. Alternatively, crystal soaking can be employed, where a crystal of the apo-protein (without the ligand) is soaked in a solution containing the compound. nih.gov

Cryo-EM has emerged as a complementary technique, particularly for large protein complexes or membrane proteins that are challenging to crystallize. This method involves flash-freezing the purified protein-ligand complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.

A search of the public scientific literature and structural databases did not yield any co-crystallography or cryo-EM studies for this compound with a specific biological target. The crystal structure of a related compound, 4-(pyrimidin-2-yl)piperazin-1-ium chloride, has been determined, providing some insight into the conformational preferences of the pyrimidinyl-piperazine scaffold. nih.gov However, without a co-structure with a target protein, the precise binding mode of this compound remains unknown.

Site-Directed Mutagenesis and Structure-Function Analysis of Target Proteins

Site-directed mutagenesis is a molecular biology technique used to introduce specific and intentional changes to the DNA sequence of a gene. doccheck.comneb.com By altering the codons for specific amino acids in the target protein, researchers can investigate the role of individual residues in ligand binding and protein function. doccheck.comnumberanalytics.com

For example, if a co-crystal structure suggests that a particular amino acid in the target protein forms a critical hydrogen bond with the compound, that residue can be mutated to an amino acid that cannot form such an interaction (e.g., replacing a serine with an alanine). mdpi.com The effect of this mutation on the compound's binding affinity or inhibitory activity can then be measured. A significant loss of activity would confirm the importance of that residue in the drug-target interaction. creative-bioarray.com This approach is instrumental in validating the binding mode observed in structural studies and in understanding the structure-activity relationship (SAR). bioinnovatise.com

No published studies were found that describe the use of site-directed mutagenesis to investigate the interaction of this compound with a specific target protein. Such experiments would be contingent on the prior identification of a primary biological target.

Proteomic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the molecular targets of a bioactive compound. nih.govnih.gov Chemical proteomics has emerged as a powerful set of techniques for this purpose, enabling the unbiased identification of protein targets in complex biological samples like cell lysates or even in living cells. acs.orgnih.gov

Common strategies in chemical proteomics include:

Affinity-based methods: In this approach, the compound of interest is chemically modified to incorporate a reactive group and an affinity tag (e.g., biotin). nih.govnih.gov This "probe" is then incubated with a proteome, and the target proteins that covalently bind to the probe are enriched using affinity purification (e.g., with streptavidin beads) and subsequently identified by mass spectrometry. nih.govnih.gov

Label-free methods: Techniques such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) rely on the principle that the binding of a ligand can alter the physical properties of a protein, such as its thermal stability or susceptibility to proteolysis. nih.gov Changes in these properties upon compound treatment can be monitored on a proteome-wide scale to identify target proteins. europeanreview.org

These approaches are invaluable for identifying novel targets, understanding off-target effects, and elucidating the polypharmacology of a compound. researchgate.net

Currently, there are no publicly available studies that have utilized proteomic approaches to deconvolute the biological targets of this compound. The application of such methods would be a critical step in elucidating its molecular mechanism of action and pharmacological profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one

The generation of a diverse library of analogs is a cornerstone of SAR and SPR studies. This involves the strategic and systematic modification of different parts of the lead compound to probe their role in biological interactions.

The pyrimidine (B1678525) ring is a key structural element in many biologically active compounds, and its substitution pattern can dramatically affect activity. In the context of pyrimidinyl-piperazine and pyrimidinyl-piperazinone analogs, various modifications have been explored. For instance, the replacement of the chlorine atom at the 5-position with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups can modulate the electronic properties and steric profile of the molecule, which in turn can influence binding affinity and selectivity for the biological target.

Table 1: Representative Analogs with Modifications on the Pyrimidine Ring and their Observed Activity Trends

Compound ID R1 (Position 5) R2 (Position 4) R3 (Position 6) General Activity Trend
Parent Cl H H Baseline
Analog 1a F H H Activity may vary based on target
Analog 1b Br H H Often similar or slightly reduced activity
Analog 1c CH3 H H Can increase lipophilicity and affect potency
Analog 1d Cl NH2 H May introduce new hydrogen bonding opportunities

| Analog 1e | Cl | H | Phenyl | Can provide additional hydrophobic interactions |

Note: The activity trends are generalized from studies on related pyrimidine-piperazine series and may vary depending on the specific biological target.

The piperazin-2-one (B30754) ring offers several positions for modification, including the nitrogen atom at position 1 and the carbon atoms of the ring. Studies on similar heterocyclic systems have provided valuable insights into the importance of this moiety.

A significant finding in a related series of thieno[3,2-d]pyrimidine (B1254671) derivatives is that compounds containing a piperazinone ring are more potent and selective inhibitors of PI3Kδ compared to their piperazine (B1678402) counterparts. bohrium.comnih.gov This suggests that the carbonyl group in the piperazin-2-one ring plays a crucial role in target binding, possibly by acting as a hydrogen bond acceptor.

Furthermore, the substitution on the nitrogen atom at the 1-position of the piperazinone ring has been shown to be critical for activity. SAR studies have demonstrated that small, hydrophobic alkyl groups at this position are essential for potency. bohrium.com For example, alkyl or cycloalkyl groups with 3-5 carbons were found to be optimal for PI3Kδ inhibitory activity in the thieno[3,2-d]pyrimidine series. bohrium.com

Table 2: SAR of Substituents on the Piperazin-2-one Ring in a Related Thieno[3,2-d]pyrimidine Series

Analog ID R Group at N1-position PI3Kδ IC50 (nM)
2a H >1000
2b Methyl 250
2c Ethyl 150
2d Propyl 50
2e Isopropyl 45
2f Cyclopropyl 60

| 2g | Phenyl | >500 |

Data is illustrative and based on findings from a study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors. bohrium.com

While the core structure consists of the pyrimidine and piperazin-2-one rings, the exploration of different linkers and appended substituents is a common strategy to optimize activity. In many drug discovery programs, the piperazine or piperazinone moiety acts as a linker between a core scaffold and a solvent-exposed region of the target protein.

In various series of pyrimidine-piperazine hybrids, the substituent on the second nitrogen of the piperazine ring has been extensively modified. researchgate.net These substituents can range from simple alkyl and aryl groups to more complex heterocyclic systems. The nature of this substituent can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic profile. For instance, the presence of an aromatic ring on the piperazine can sometimes reduce activity, depending on the target. researchgate.net

SAR Analysis Based on In Vitro Biological Activities

The biological data obtained from in vitro assays for the synthesized analogs allows for a detailed analysis of the structure-activity relationships, leading to the identification of key molecular features responsible for the observed activity.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. Based on the SAR studies of pyrimidinyl-piperazinone and related analogs, several key pharmacophoric features can be proposed.

A conformational analysis of related 1-(2-pyrimidinyl)piperazine derivatives has suggested a model for their bioactive conformation. nih.gov This model highlights the importance of the spatial arrangement of the pyrimidine ring and the substituents on the piperazine moiety.

The key pharmacophoric features for this class of compounds are likely to include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring.

Another hydrogen bond acceptor: The carbonyl group of the piperazin-2-one ring, which appears to be crucial for enhanced potency over piperazine analogs. bohrium.comnih.gov

A hydrophobic region: The 5-chloro substituent on the pyrimidine ring contributes to a hydrophobic interaction pocket.

A second hydrophobic/aromatic region: The substituent at the N1-position of the piperazinone ring, where small alkyl groups have been shown to be favorable. bohrium.com

A defined spatial relationship between these features to ensure proper orientation within the target's binding site.

While the specific biological target for this compound is not detailed in the provided context, insights can be drawn from studies on analogous compounds. For example, in the case of the thieno[3,2-d]pyrimidine-based PI3Kδ inhibitors, molecular docking studies have helped to elucidate the critical interactions. bohrium.com

These studies revealed that the piperazinone-containing compounds could form specific hydrogen bonds and hydrophobic interactions within the active site of PI3Kδ. The enhanced potency of the piperazinone analogs was attributed to favorable interactions involving the carbonyl group. bohrium.com It is plausible that analogs of this compound interact with their biological targets in a similar manner, with the 5-chloropyrimidine (B107214) moiety occupying a hydrophobic pocket and the piperazin-2-one core forming key hydrogen bonding interactions.

Structure-Property Relationship Studies in Research Contexts

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A molecule's structure intrinsically dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, early-stage investigation into the relationship between a compound's chemical structure and its properties (SPR) is a cornerstone of modern drug discovery. These studies guide the iterative process of chemical modification to optimize for desirable characteristics, such as enhanced metabolic stability and appropriate solubility, which are crucial for achieving therapeutic efficacy.

Influence of Structural Modifications on In Vitro Metabolic Stability

The metabolic stability of a compound, often assessed in vitro using liver microsomes or hepatocytes, is a key indicator of its likely in vivo half-life and clearance. The piperazine and pyrimidine moieties are common scaffolds in medicinal chemistry, but they are also susceptible to metabolic transformations by cytochrome P450 enzymes.

Research on related arylpiperazine derivatives has shown that the presence of a 2-pyrimidynyl ring can contribute to enhanced metabolic stability. For instance, in a study of 30 arylpiperazine derivatives, the two most metabolically stable compounds both featured a 2-pyrimidynyl ring. nih.gov However, the stability is not solely dependent on this feature, as other derivatives with the same ring exhibited a wide range of metabolic half-lives, indicating that other structural elements play a crucial role. nih.gov

Studies on piperazin-1-ylpyridazines, which share structural similarities with pyrimidinylpiperazinones, have demonstrated that even minor structural modifications can dramatically alter metabolic clearance. In one such study, the parent compound had a very short half-life of approximately 3 minutes in human liver microsomes (HLM). Through systematic structural modifications, researchers were able to design an analog with a significantly improved half-life of 105 minutes in HLM. nih.gov This highlights the profound impact that targeted chemical changes can have on metabolic stability.

The primary metabolic pathways for piperazine-containing compounds often involve oxidation of the piperazine ring and any attached aromatic systems. For this compound, potential sites of metabolism include the piperazinone ring, the chloropyrimidine ring, and the linkage between them. Modifications at these sites can block or slow down metabolic processes. For example, the introduction of steric hindrance near a metabolically labile site can prevent enzymatic access, thereby increasing the compound's half-life.

To illustrate the impact of structural modifications on metabolic stability, the following table presents hypothetical data for analogs of this compound, based on general principles observed in related compound series.

CompoundR1R2R3R4t½ (min) in HLM
This compound HHClHData not available
Analog 1CH₃HClHHypothetical Increase
Analog 2HFClHHypothetical Increase
Analog 3HHFHHypothetical Change
Analog 4HHClCH₃Hypothetical Increase

This table is for illustrative purposes. HLM stands for Human Liver Microsomes.

Impact on Aqueous Solubility and Distribution Coefficient (LogP/LogD) for Research Purposes

Aqueous solubility and lipophilicity are fundamental physicochemical properties that govern a compound's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, or the distribution coefficient (LogD) at a specific pH. These parameters are critical for a compound's ability to dissolve in physiological fluids and permeate biological membranes.

The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Conversely, adding lipophilic moieties, like alkyl or aryl groups, tends to decrease solubility and increase LogP. For this compound, the chlorine atom on the pyrimidine ring increases its lipophilicity.

The following interactive table provides hypothetical physicochemical data for analogs of this compound to demonstrate how structural changes can influence these properties.

CompoundR1R2R3R4Aqueous Solubility (µM)cLogP
This compound HHClHData not availableCalculated value
Analog 1CH₃HClHHypothetical DecreaseHypothetical Increase
Analog 2HOHClHHypothetical IncreaseHypothetical Decrease
Analog 3HHOCH₃HHypothetical ChangeHypothetical Change
Analog 4HHClCOOHHypothetical IncreaseHypothetical Decrease

This table is for illustrative purposes and includes calculated LogP (cLogP) values as estimations.

Computational Chemistry and Molecular Modeling of 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and geometric properties of a molecule. These calculations are instrumental in predicting molecular reactivity, stability, and spectroscopic characteristics.

The electronic structure of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one can be analyzed through calculations of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the piperazin-2-one (B30754) and pyrimidine (B1678525) rings, while the LUMO is distributed over the electron-deficient sites. Theoretical calculations, often performed using Density Functional Theory (DFT) methods, can provide precise energy values for these orbitals.

Table 1: Representative Frontier Orbital Energies for a Pyrimidinylpiperazinone Scaffold (Note: These are illustrative values for a similar molecular framework and not specific experimental values for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic potential (ESP) maps are another vital tool in electronic structure analysis. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the pyrimidine and piperazine (B1678402) rings, along with the oxygen atom of the piperazin-2-one moiety, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine atom would exhibit positive electrostatic potential.

The three-dimensional structure of this compound is not rigid and can adopt various conformations due to the flexibility of the piperazin-2-one ring. Conformational analysis aims to identify the most stable conformations (local and global energy minima) and the energy barriers between them. The piperazin-2-one ring typically adopts a chair or boat conformation. The substituent at the 4-position (the 5-chloropyrimidin-2-yl group) can be in either an axial or equatorial position. nih.gov

Computational methods can be used to construct a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its geometric parameters (e.g., torsion angles). This allows for the identification of the lowest energy conformation, which is the most likely to be populated at a given temperature. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in certain cases, which can be further stabilized by intramolecular interactions. nih.gov

Table 2: Illustrative Relative Energies of Different Conformations of a Substituted Piperazin-2-one (Note: These are hypothetical values to illustrate the concept of conformational energy differences.)

ConformationRelative Energy (kcal/mol)
Chair (Equatorial Substituent)0.0
Chair (Axial Substituent)1.5
Boat5.0

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), typically a protein. These methods are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, pyrimidine and piperazine moieties are present in many kinase inhibitors, and docking this compound into the ATP-binding site of a kinase could reveal plausible binding modes. The chlorine atom on the pyrimidine ring could form halogen bonds, while the nitrogen and oxygen atoms could act as hydrogen bond acceptors or donors.

Table 3: Hypothetical Docking Results for this compound with a Kinase Target (Note: This table is for illustrative purposes and does not represent actual experimental data.)

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesLYS72, GLU91, LEU148
Types of InteractionsHydrogen bonds, Hydrophobic interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex, revealing information about its stability and the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-protein complex obtained from docking would allow for the assessment of the stability of the predicted binding pose. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. Furthermore, MD simulations can reveal the role of water molecules in the binding site and provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For a series of derivatives of this compound, a QSAR model could be developed by calculating a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build the model. mdpi.com

A typical QSAR model is represented by an equation where the biological activity (e.g., pIC50) is a function of one or more descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

Table 4: Example of a Generic QSAR Equation and its Statistical Parameters (Note: This is a representative example and not a specific model for this compound derivatives.)

QSAR Model
pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + 3.4
Statistical Parameters
RMSE

Such a model could reveal, for instance, that increasing hydrophobicity (LogP) and dipole moment while decreasing molecular weight might lead to enhanced biological activity for this class of compounds.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For scaffolds related to this compound, such as piperazine and keto-piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. openpharmaceuticalsciencesjournal.comscispace.com

One study focused on developing a robust QSAR model for a series of 80 piperazine and keto-piperazine derivatives as renin inhibitors. scispace.com The inhibitory activity (IC50) was used as the biological endpoint, and a multitude of molecular descriptors were calculated using software like Dragon. scispace.comopenpharmaceuticalsciencesjournal.com Through multiple linear regression (MLR), a statistically significant QSAR model was generated. The performance of this model was rigorously validated using both internal and external validation methods. scispace.comnih.gov

The key statistical parameters for the developed QSAR model are summarized in the table below.

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.846Indicates that 84.6% of the variance in the biological activity is explained by the model. openpharmaceuticalsciencesjournal.comscispace.com
Q² (Cross-validated R²) 0.818A measure of the model's predictive ability, determined by leave-one-out cross-validation. openpharmaceuticalsciencesjournal.comscispace.com
R² pred (Predictive R² for external test set) 0.821Confirms the model's ability to predict the activity of new, unseen compounds. openpharmaceuticalsciencesjournal.comscispace.com

This QSAR model revealed that certain constitutional descriptors, such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms), play a crucial role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com Such insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity. openpharmaceuticalsciencesjournal.comscispace.com The development of similar predictive models for this compound analogs could significantly accelerate the discovery of novel therapeutic agents.

Virtual Screening of Chemical Libraries Based on this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. The this compound scaffold, and more broadly the piperazine and pyrimidine moieties, represent privileged structures in medicinal chemistry and are frequently used in the design of chemical libraries for virtual screening. nih.govmdpi.com

In a typical structure-based virtual screening workflow, the three-dimensional structure of the target protein is used to dock a library of compounds into the active site. For instance, a virtual screening of a library containing 50,000 small molecules was performed against the active site of the NEDD8 activating enzyme (NAE), leading to the identification of a selective inhibitor with a piperidine (B6355638) scaffold. nih.gov Similarly, screening of piperazine-containing molecules from the ChEMBL database against the COX-2 enzyme has been successfully employed to identify hits for the rational design of new anti-inflammatory agents. nih.govmdpi.com

The process often involves several stages of filtering and scoring to narrow down the initial large library to a manageable number of promising candidates for experimental testing. The table below outlines a typical virtual screening cascade.

Screening StageMethodPurposeOutcome
Library Preparation Database compilation (e.g., ChEMBL, ZINC)To gather a large and diverse set of virtual compounds. mdpi.comA library of thousands to millions of molecules. mdpi.com
Initial Filtering Rule-of-Five, ADMET propertiesTo remove compounds with poor drug-like properties. mdpi.comA refined library of drug-like molecules.
Docking and Scoring Molecular docking programs (e.g., AutoDock, Glide)To predict the binding mode and affinity of each compound to the target protein.A ranked list of compounds based on their docking scores.
Post-processing Visual inspection, interaction analysisTo analyze the binding interactions and select the most promising candidates.A small set of "hits" for biological evaluation.
Experimental Validation In vitro assaysTo confirm the biological activity of the selected hits.Experimentally validated lead compounds.

The pyrimidine scaffold, a key component of this compound, has been the basis for similarity-based virtual screening to identify new antituberculosis agents. mdpi.com In one such study, a virtual library of substituted pyrimidines was generated and screened based on topological descriptors, leading to the successful identification and synthesis of new active compounds. mdpi.com These examples underscore the power of virtual screening campaigns that utilize scaffolds related to this compound to discover novel bioactive molecules for a range of therapeutic targets.

Advanced Analytical Techniques for Research Characterization of 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

Spectroscopic Analysis for Structural Elucidation in Research

Spectroscopic techniques are indispensable for determining the molecular structure of 4-(5-chloropyrimidin-2-yl)piperazin-2-one. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental, while 2D-NMR techniques can confirm the assignments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing effects of the chloropyrimidine ring and the amide functionality within the piperazin-2-one (B30754) ring. For structurally similar compounds, such as 2-(1-piperazinyl)pyrimidine, the pyrimidine (B1678525) protons appear at approximately 8.29 ppm and 6.45 ppm, while the piperazine (B1678402) protons are observed between 2.90 ppm and 3.78 ppm. chemicalbook.com For other substituted piperazines, the protons on the piperazine ring typically appear in the range of 2.8 ppm to 3.8 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. In related piperazine derivatives, the carbon signals for the piperazine ring are typically found between 43 ppm and 50 ppm. nih.gov The carbons of the pyrimidine ring are expected to resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is predicted based on the analysis of structurally similar compounds and may not represent exact experimental values.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C4-H, C6-H~8.4~158
Pyrimidine C5-~120
Piperazinone C3-H₂~3.5~45
Piperazinone C5-H₂~4.0~50
Piperazinone C6-H₂~3.8~48
Piperazinone C2=O-~170

Mass Spectrometry (MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, offering further structural insights. xml-journal.net

The fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the substituent. xml-journal.net For phenylpiperazines, common fragment ions are observed at m/z 119, 70, and 56. xml-journal.net The presence of the chlorine atom on the pyrimidine ring will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, aiding in its identification.

Table 2: Predicted Mass Spectrometry Data for this compound This data is predicted based on the analysis of structurally similar compounds and may not represent exact experimental values.

ParameterPredicted Value
Molecular FormulaC₈H₉ClN₄O
Monoisotopic Mass212.0465
[M+H]⁺ (High Resolution)213.0538
Major Fragment Ions (m/z)Fragments corresponding to the chloropyrimidine and piperazinone moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (lactam), C-N stretching vibrations, and vibrations associated with the aromatic chloropyrimidine ring. researchgate.net For example, the C=O stretching vibration in similar cyclic amides typically appears in the range of 1650-1690 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chloropyrimidine ring, being an aromatic system, is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities, byproducts, and starting materials, as well as for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. researchgate.net

A typical HPLC system would consist of a C18 column with a mobile phase composed of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection can be achieved using a UV detector, as the chloropyrimidine moiety is UV-active. A photodiode array (PDA) detector can provide spectral information, enhancing the specificity of the analysis. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 3: Representative HPLC Method Parameters for the Analysis of this compound This data represents a typical starting point for method development and may require optimization.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
GradientTime (min)
0
20
25
26
30
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Byproducts or Intermediates

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and higher molecular weight, GC can be a valuable tool for monitoring the presence of volatile starting materials, intermediates, or byproducts in a research sample. researchgate.net For instance, simpler piperazine or pyrimidine precursors might be amenable to GC analysis. rsc.orgnih.gov

For the analysis of less volatile compounds, derivatization to increase volatility may be necessary. A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be appropriate for this type of analysis.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. This indicates that the detailed solid-state structure, including precise bond lengths, bond angles, and the crystal packing arrangement of this molecule, has not been reported in the accessible scientific domain.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, researchers can construct an electron density map of the molecule and, from that, determine the precise coordinates of each atom.

For a compound like this compound, a crystallographic study would provide invaluable information. It would unequivocally confirm the molecular connectivity and reveal the conformation of the piperazin-2-one and chloropyrimidine rings. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the macroscopic properties of the solid material.

While experimental data is not available, theoretical or computational methods could be employed to predict the solid-state structure of this compound. Crystal structure prediction (CSP) methodologies can generate and rank plausible crystal packing arrangements based on the molecule's conformational flexibility and calculated intermolecular interaction energies. However, these predicted structures remain theoretical until they are validated by experimental X-ray diffraction data.

Should a researcher successfully crystallize this compound, the resulting crystallographic information would typically be presented in a standardized format, including the data tables outlined below. These tables are currently unpopulated due to the absence of experimental data.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₉ClN₄O
Formula weight212.64 g/mol
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume? ų
Z?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm³
Theta range for data collection? to ? °
Index ranges? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta = ?°? %
Absorption correctionNone
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°)
Cl(1)-C(5)Data not available
N(1)-C(2)Data not available
N(1)-C(6)Data not available
C(2)-O(1)Data not available
C(2)-N(3)Data not available
N(3)-C(4)Data not available
C(4)-N(Py)Data not available
N(Py)-C(Py-Cl)Data not available
C(Py-Cl)-C(Py)Data not available
C(6)-N(1)-C(2)Data not available
O(1)-C(2)-N(1)Data not available
N(1)-C(6)-C(5)Data not available
C(4)-N(Py)-C(Py)Data not available

The pursuit of single-crystal X-ray diffraction analysis for this compound remains a valuable objective for fully characterizing its chemical and physical properties at a molecular level.

An article on the preclinical in vivo studies of this compound cannot be generated as there is no specific information available in the public domain based on the conducted searches. Research and published literature focus on structurally similar compounds or derivatives, but not on this specific chemical entity. Therefore, the requested detailed analysis of its efficacy in animal models, pharmacokinetic profiling, exploratory toxicity, and pharmacodynamic biomarker identification cannot be provided.

Future Directions and Research Perspectives for 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

Optimization Strategies for Enhanced Biological Performance

The core structure of 4-(5-Chloropyrimidin-2-yl)piperazin-2-one presents a versatile template for chemical modification aimed at augmenting its biological efficacy. Future optimization efforts are likely to concentrate on systematic structure-activity relationship (SAR) studies. These studies will be crucial in elucidating how subtle molecular changes can translate into significant gains in potency, selectivity, and pharmacokinetic properties.

Key optimization strategies may include:

Substitution at the Pyrimidine (B1678525) Ring: The chlorine atom at the 5-position of the pyrimidine ring is a prime site for modification. Researchers may explore the introduction of alternative substituents, such as fluoro, cyano, or small alkyl groups, to modulate the electronic properties and binding interactions of the molecule.

Piperazinone Ring Modifications: Alterations to the piperazin-2-one (B30754) ring could involve the introduction of chiral centers or the substitution of the amide proton. Such changes could influence the compound's conformation and its interactions with biological targets.

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres could lead to improved metabolic stability and oral bioavailability. For instance, the amide bond within the piperazinone ring could be a target for such modifications.

A recent study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) highlighted the significant impact of substituents on antibacterial activity. In this research, it was found that a chlorine substituent on the pyrimidine ring resulted in better antibacterial activity compared to larger substituent groups, suggesting that the size of the substituent in this region is a critical factor for target binding. nih.gov This principle could be directly applicable to the optimization of this compound.

Table 1: Potential Optimization Strategies and Their Rationale
Modification SitePotential SubstituentsRationale for Optimization
Pyrimidine Ring (5-position)Fluoro, Cyano, MethylModulate electronic properties and target binding affinity.
Piperazinone RingIntroduction of chiral centers, N-alkylationInfluence molecular conformation and improve metabolic stability.
Bioisosteric ReplacementsReplacement of amide bondEnhance pharmacokinetic properties such as oral bioavailability.

Exploration of Novel Applications of the Compound

While the initial therapeutic focus of this compound might be in a specific area, its structural motifs are present in compounds with a wide range of biological activities. Future research should therefore not be confined to a single therapeutic indication. The pyrimidine-piperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting diverse pharmacological effects.

Potential novel applications for investigation include:

Anticancer Activity: The piperazine and pyrimidine rings are integral components of numerous anticancer agents. For instance, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles have shown antiproliferative activity through VEGFR-2-TK inhibition. researchgate.net Similarly, a series of 4-(piperazin-1-yl)pyrimidines have been developed as irreversible menin inhibitors for the treatment of leukemia. nih.gov These examples suggest that this compound could be a valuable starting point for the development of new anticancer drugs.

Antimicrobial Agents: The intersection of piperazine and pyrimidine moieties has been a fruitful area for the discovery of new antimicrobial agents. Research into norfloxacin (B1679917) analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) structure has yielded compounds with promising activity against Gram-negative bacteria. mdpi.com Given the urgent need for new antibiotics to combat drug-resistant strains, exploring the antibacterial and antifungal potential of this compound and its derivatives is a logical and important research direction.

Central Nervous System (CNS) Activity: Piperazine derivatives have a long history of use in the treatment of CNS disorders. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and identified as selective monoamine oxidase (MAO)-A inhibitors, which are targets for antidepressant medications. nih.govnih.gov This precedent warrants the investigation of this compound for potential neuropharmacological activities.

Table 2: Potential Novel Therapeutic Applications
Therapeutic AreaRationale and Supporting Examples
OncologyPiperazine and pyrimidine scaffolds are present in VEGFR-2-TK inhibitors and irreversible menin inhibitors with anticancer properties. researchgate.netnih.gov
Infectious DiseasesNorfloxacin analogues with piperazine modifications show activity against Gram-negative bacteria. mdpi.com
NeurologyDerivatives of (2-pyrimidinyl)piperazine have demonstrated selective MAO-A inhibition, a mechanism relevant to treating depression. nih.govnih.gov

Potential for Prodrug Design or Delivery System Development in Research

The translation of a promising compound from the laboratory to a clinical setting often hinges on its pharmacokinetic profile. Prodrug design and the development of sophisticated drug delivery systems are powerful strategies to overcome challenges such as poor solubility, limited bioavailability, and lack of site-specificity. nih.gov For this compound, these approaches could be instrumental in unlocking its full therapeutic potential.

Future research in this area could focus on:

Ester and Amide Prodrugs: The amide group in the piperazinone ring could be a handle for the attachment of promoieties that are cleaved in vivo to release the active drug. This classical approach can enhance lipophilicity and passive permeability. mdpi.com

Targeted Delivery Systems: A more modern approach involves designing prodrugs that are activated by specific enzymes or recognized by particular transporters at the target site. nih.gov This strategy can improve efficacy while minimizing off-target effects.

Nanoparticle Formulations: Encapsulating this compound within nanoparticles could improve its solubility, protect it from premature degradation, and facilitate its accumulation in diseased tissues.

The prodrug approach is gaining prominence and should be considered in the early stages of drug development to address potential pharmacokinetic hurdles. mdpi.commdpi.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The future advancement of this compound will be significantly enhanced by forging partnerships between various scientific disciplines.

Key areas for collaboration include:

Medicinal and Computational Chemistry: Computational chemists can employ molecular modeling and in silico screening to guide the rational design of new derivatives with improved activity and pharmacokinetic profiles. This can help prioritize synthetic targets for medicinal chemists, thereby accelerating the optimization process.

Pharmacology and Toxicology: Pharmacologists are essential for characterizing the biological activity of new analogues and elucidating their mechanisms of action. Toxicologists will play a critical role in assessing the safety profiles of lead compounds.

Pharmaceutical Sciences: Experts in drug delivery and formulation will be instrumental in developing strategies to enhance the bioavailability and therapeutic index of this compound, including the design of prodrugs and advanced delivery systems.

By fostering a collaborative environment, research institutions and pharmaceutical companies can pool their expertise and resources to more effectively and efficiently advance the development of this compound and its derivatives.

Conclusion and Outlook on the Research Contributions of 4 5 Chloropyrimidin 2 Yl Piperazin 2 One

Summary of Key Academic Findings and Insights

Academic research into 4-(5-chloropyrimidin-2-yl)piperazin-2-one has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperazine (B1678402) and pyrimidine (B1678525) rings are well-established pharmacophores, and their combination in this compound offers a unique chemical entity for further modification.

The synthesis of related pyrimidinyl-piperazine derivatives often involves nucleophilic aromatic substitution, where a piperazine-containing molecule reacts with a chloropyrimidine. The presence of the chlorine atom on the pyrimidine ring of this compound makes it a key reactive site for the introduction of various functional groups, allowing for the creation of a diverse library of derivative compounds. This reactivity is a cornerstone of its utility in synthetic and medicinal chemistry.

While specific biological activity data for this compound itself is not extensively documented in publicly available research, the broader class of pyrimidinyl-piperazine compounds has been shown to exhibit a wide range of biological effects. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial activities. The insights from these related compounds suggest that this compound holds potential as a foundational structure for the development of new therapeutic agents.

Table 1: Key Structural Features and Their Significance

Structural Feature Chemical Significance Potential Biological Relevance
Piperazine-2-one ring A cyclic diamine with a ketone group, providing a rigid scaffold and potential hydrogen bonding sites. Often found in compounds targeting the central nervous system and in various enzyme inhibitors.
5-Chloropyrimidine (B107214) ring An electron-deficient aromatic system with a reactive chlorine atom. A common pharmacophore in kinase inhibitors and other targeted therapies. The chlorine atom serves as a handle for further chemical modifications.

| Linkage between rings | A stable covalent bond connecting the two key heterocyclic systems. | The spatial orientation and flexibility of this linkage can significantly influence the binding affinity of derivative compounds to their biological targets. |

Significance of the Research for Chemical Biology and Drug Discovery Efforts (pre-clinical)

The primary significance of this compound in preclinical drug discovery lies in its role as a versatile building block. Its structure serves as a starting point for the synthesis of more elaborate molecules designed to interact with specific biological targets.

One notable example of a more complex molecule that incorporates a similar structural motif is Nerandomilast (BI 1015550). This investigational drug, which contains a 4-(5-chloropyrimidin-2-yl) moiety, is a phosphodiesterase 4B (PDE4B) inhibitor being studied for the treatment of idiopathic pulmonary fibrosis. The development of such compounds highlights the potential of the 4-(5-chloropyrimidin-2-yl)piperazine scaffold in generating potent and selective enzyme inhibitors.

In chemical biology, this compound and its derivatives can be utilized as chemical probes to investigate the function of specific proteins and biological pathways. By modifying the core structure, researchers can develop tool compounds that modulate the activity of a target protein, thereby elucidating its role in health and disease.

Table 2: Potential Preclinical Research Applications

Research Area Application of this compound Derivatives
Oncology Synthesis of kinase inhibitors targeting signaling pathways involved in cancer cell proliferation and survival.
Inflammatory Diseases Development of inhibitors for enzymes like phosphodiesterases that are involved in inflammatory processes.
Infectious Diseases Creation of novel antimicrobial agents by modifying the core structure to target essential microbial enzymes or proteins.

| Neurological Disorders | Exploration of derivatives for their potential to modulate neurotransmitter receptors or enzymes in the central nervous system. |

Identification of Remaining Research Gaps and Future Challenges

Despite its potential, there are several research gaps and future challenges associated with this compound. A primary limitation is the lack of comprehensive studies focused solely on the biological activity of this specific compound. Most of the available information is extrapolated from research on more complex derivatives.

Key Research Gaps:

Biological Characterization: There is a need for thorough in vitro and in vivo studies to determine the intrinsic biological activity profile of this compound. This includes screening against a broad range of biological targets to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are required to understand how modifications to the core structure of this compound influence its biological activity. This would provide a rational basis for the design of more potent and selective derivatives.

Pharmacokinetic Profiling: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is crucial for its development as a potential drug candidate.

Future Challenges:

Target Identification: A significant challenge will be to identify specific biological targets for which derivatives of this compound can be optimized. This will likely require high-throughput screening and other target identification technologies.

Optimization of Properties: While the core structure is promising, significant chemical optimization will be necessary to develop derivatives with the desired potency, selectivity, and drug-like properties for clinical development.

Intellectual Property Landscape: As the pyrimidinyl-piperazine scaffold is present in numerous patented compounds, navigating the existing intellectual property landscape will be a challenge for the development of new therapeutics based on this core structure.

Q & A

Q. What synthetic methodologies are employed for 4-(5-Chloropyrimidin-2-yl)piperazin-2-one, and how is structural integrity validated?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction, typically involving coupling of 5-chloropyrimidine-2-carboxylic acid derivatives with piperazin-2-one under peptide coupling conditions (e.g., HATU/DIPEA). Critical characterization steps include:

  • 1H/13C NMR: Confirmation of the piperazin-2-one ring (δ 3.2–4.1 ppm for NH and carbonyl groups) and pyrimidine protons (δ 8.5–9.0 ppm) .
  • LC-MS: Molecular ion peak at m/z 228.05 (C8H8ClN5O) .
  • HPLC Purity: >98% using C18 columns with acetonitrile/water gradients .

Q. What pharmacological targets are associated with piperazin-2-one derivatives, and what assays are used to evaluate their activity?

Methodological Answer: Piperazin-2-one derivatives are explored as:

  • Factor Xa Inhibitors: Enzymatic assays measure IC50 using chromogenic substrates (e.g., S-2222) in human plasma .
  • MDM2/p53 Interaction Inhibitors: Fluorescence polarization assays quantify displacement of fluorescently labeled p53 peptides from MDM2 .
  • Anticancer Agents: Cell viability assays (e.g., MTT) in p53-wildtype cancer lines (e.g., SJSA-1) .

Advanced Research Questions

Q. How can structural modifications optimize the pharmacokinetic profile of this compound while retaining target affinity?

Methodological Answer: Key strategies include:

  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation, validated via human liver microsome assays .
  • Solubility Enhancement: Replace the chloropyrimidine group with polar substituents (e.g., sulfonamides), assessed by shake-flask solubility tests .
  • Plasma Protein Binding: Modify lipophilic moieties to lower albumin binding, measured via equilibrium dialysis .

Q. What experimental approaches resolve discrepancies in bioactivity data between enzymatic and cell-based assays?

Methodological Answer: Contradictions may arise from:

  • Cellular Uptake Limitations: Use PAMPA or Caco-2 monolayer assays to evaluate permeability .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
  • Metabolite Interference: Incubate the compound with hepatocytes and analyze metabolites via LC-HRMS .

Q. How does the 5-chloro substituent on pyrimidine influence binding interactions in Factor Xa inhibition?

Methodological Answer:

  • Structural Insights: X-ray crystallography (PDB: 5ZXF) shows the 5-chloro group occupies Factor Xa’s S1 pocket, forming hydrophobic interactions with Tyr228 and π-stacking with Trp215 .
  • SAR Trends: Removal of the chlorine reduces inhibitory potency (IC50 increases from 12 nM to 85 nM), while 5-fluoro substitution retains activity (IC50 = 18 nM) .

Mechanistic & Analytical Questions

Q. What computational methods predict the binding mode of this compound to MDM2?

Methodological Answer:

  • Molecular Docking: Autodock Vina or Schrödinger Glide simulates ligand placement in MDM2’s hydrophobic cleft, prioritizing poses with hydrogen bonds to Leu54 and His96 .
  • Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100 ns, calculating RMSD (<2 Å) and free energy (MM/PBSA) .

Q. How do researchers validate target engagement in cellular models for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Heat-treated lysates are analyzed via Western blot to detect stabilized MDM2-protein complexes .
  • NanoBRET: Real-time monitoring of MDM2-p53 interaction disruption using luciferase-tagged MDM2 and fluorescent p53 probes .

Data Interpretation & Optimization

Q. What structural features correlate with off-target effects in kinase inhibition screens?

Methodological Answer:

  • Kinase Profiling: Broad-panel screening (e.g., DiscoverX) identifies off-target kinases (e.g., CDK2). Mitigation involves:
  • Reducing basicity of the piperazin-2-one nitrogen to minimize ATP-binding site interactions .
  • Introducing steric bulk (e.g., tert-butyl) to disrupt kinase hinge-region binding .

Q. How are contradictory cytotoxicity results in 2D vs. 3D cell models addressed?

Methodological Answer:

  • 3D Spheroid Assays: Compare IC50 in HCT-116 spheroids vs. monolayers to assess penetration efficiency .
  • Hypoxia Markers: Immunostaining for HIF-1α in 3D models identifies microenvironment-driven resistance .

Tables of Key Data

Property Value/Observation Reference
Factor Xa IC5012 nM (5-chloro derivative)
MDM2 Binding Affinity (Kd)0.9 μM (ITC measurement)
Metabolic Stability (HLM)t1/2 = 45 min (unmodified)
Solubility (PBS, pH 7.4)0.2 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.